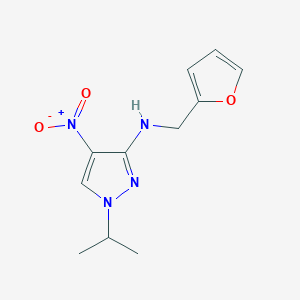
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol is a chiral alcohol compound featuring a pyridine ring substituted with a tert-butyl group at the 4-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylpyridine.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 4-tert-butylpyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Potential use in the development of chiral drugs or as a ligand in asymmetric catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol depends on its specific application. In asymmetric catalysis, it may act as a chiral ligand, influencing the stereochemistry of the reaction. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol: The enantiomer of the compound, with different stereochemistry.
4-Tert-butylpyridine: The parent compound without the ethanol group.
Other Chiral Alcohols: Compounds with similar structures but different substituents.
Uniqueness: (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a pyridine ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
(1R)-1-(4-tert-butylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMPRMHMZTCRR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

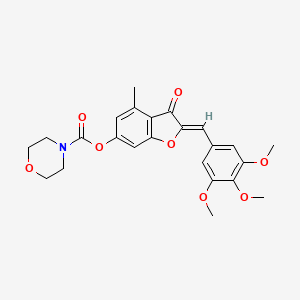

![tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2622382.png)
![(1R,9S)-11-(2-Chloropropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2622383.png)
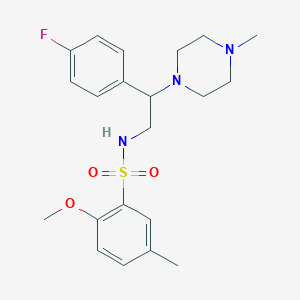
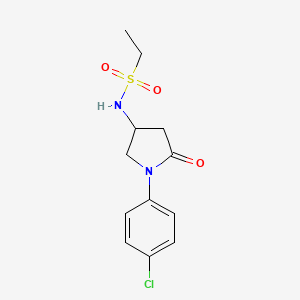


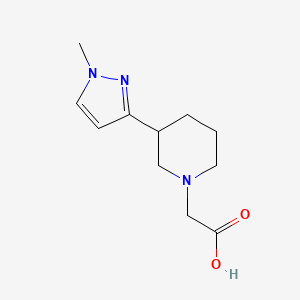
![4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2622395.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2622397.png)

